N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034277-02-4
VCID: VC4147661
InChI: InChI=1S/C16H17N3O3/c20-16(19-13-2-1-6-17-11-13)12-3-7-18-15(10-12)22-14-4-8-21-9-5-14/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,19,20)
SMILES: C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

CAS No.: 2034277-02-4

Cat. No.: VC4147661

Molecular Formula: C16H17N3O3

Molecular Weight: 299.33

* For research use only. Not for human or veterinary use.

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide - 2034277-02-4

Specification

CAS No. 2034277-02-4
Molecular Formula C16H17N3O3
Molecular Weight 299.33
IUPAC Name 2-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-4-carboxamide
Standard InChI InChI=1S/C16H17N3O3/c20-16(19-13-2-1-6-17-11-13)12-3-7-18-15(10-12)22-14-4-8-21-9-5-14/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,19,20)
Standard InChI Key SKPVGGXEGZMZAH-UHFFFAOYSA-N
SMILES C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3

Introduction

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a complex organic compound that incorporates elements of pyridine and tetrahydro-2H-pyran structures. This compound belongs to a broader class of heterocyclic compounds, which are characterized by the presence of nitrogen atoms in their ring structures. The synthesis and properties of such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Pathways

The synthesis of N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves multi-step organic reactions. These pathways may include:

  • Formation of the Pyridine Core: The synthesis often starts with the preparation of a pyridine derivative, which can be achieved through various methods such as condensation reactions or ring closure reactions.

  • Introduction of the Tetrahydro-2H-pyran Moiety: This involves forming an ether linkage between the pyridine ring and the tetrahydro-2H-pyran group, which can be achieved using appropriate alcohols and activation methods.

  • Attachment of the Isonicotinamide Group: This step typically involves an amide coupling reaction between the pyridine derivative and isonicotinic acid or its derivatives.

Biological Activities

While specific biological activities of N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide are not detailed in the available literature, compounds with similar structures often exhibit potential as therapeutic agents. Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a tetrahydro-2H-pyran group may enhance these properties or confer new biological activities.

Research Findings and Future Directions

Given the lack of specific research findings on N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, future studies should focus on:

  • Synthesis Optimization: Developing efficient synthesis pathways to improve yields and purity.

  • Biological Evaluation: Conducting in vitro and in vivo studies to assess potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activities.

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